

Sirpiglenastat: Application Notes and Protocols for Preclinical Research

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirpiglenastat (DRP-104) is a novel, investigational broad-acting glutamine antagonist. It is a prodrug that is preferentially converted to its active metabolite, 6-diazo-5-oxo-L-norleucine (DON), within the tumor microenvironment.[1][2] DON targets tumor cell metabolism by irreversibly inhibiting multiple enzymes dependent on glutamine, thereby disrupting cancer cell proliferation and survival.[3][4] Furthermore, **Sirpiglenastat** has been shown to remodel the tumor microenvironment, stimulating both innate and adaptive immune responses.[5] This document provides detailed application notes and protocols for the solubility and preparation of **Sirpiglenastat** for experimental use.

Data Presentation

Table 1: Sirpiglenastat Solubility



Solvent	Solubility	Concentration (mM)	Notes
DMSO	88 - 100 mg/mL	199.32 - 226.51	Sonication or heating may be required to achieve full dissolution. Use fresh, anhydrous DMSO as moisture can reduce solubility.
DMSO	90.5 mg/mL	204.99	Sonication is recommended.
DMSO	Sparingly Soluble: 1- 10 mg/mL	-	-
Ethanol	22 mg/mL	-	-
Water	Insoluble	-	-

Table 2: Storage and Stability

Form	Storage Temperature	Stability	Notes
Solid Powder	-20°C	≥ 4 years	Store away from direct sunlight and moisture.
In Solvent	-80°C	≥ 1 year	Aliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

In Vitro Experiment Preparation: Stock Solution and Cell Culture Dilution

This protocol outlines the preparation of a **Sirpiglenastat** stock solution and its subsequent dilution for use in cell-based assays.



Materials:

- Sirpiglenastat (solid powder)
- Anhydrous, sterile DMSO
- Sterile, nuclease-free microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Cell culture medium (e.g., RPMI-1640, DMEM)
- Phosphate-Buffered Saline (PBS)

Procedure:

- Stock Solution Preparation (100 mM in DMSO):
 - Equilibrate Sirpiglenastat powder to room temperature before opening the vial.
 - Aseptically weigh the desired amount of Sirpiglenastat.
 - Add the appropriate volume of sterile, anhydrous DMSO to achieve a 100 mM stock solution (Molecular Weight: 441.48 g/mol).
 - Vortex thoroughly to dissolve the compound. If necessary, briefly sonicate the solution in a water bath to aid dissolution.
 - Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
 - Store the aliquots at -80°C.
- Working Solution Preparation for Cell Culture:
 - Thaw a single aliquot of the 100 mM Sirpiglenastat stock solution at room temperature.



- Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
- Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. A solvent control (medium with 0.1% DMSO) should be included in all experiments.

In Vivo Experiment Preparation: Formulation for Subcutaneous Administration

This protocol details the preparation of a **Sirpiglenastat** formulation suitable for subcutaneous injection in animal models.

Materials:

- Sirpiglenastat (solid powder)
- Anhydrous DMSO
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes

Procedure:

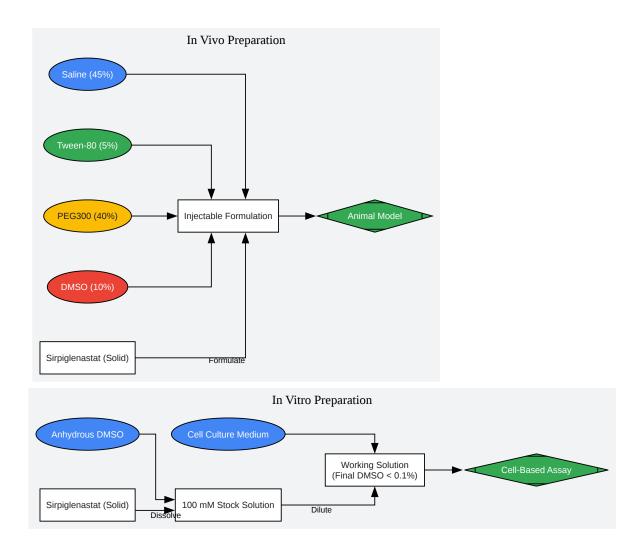
- Formulation Preparation (Example for a 2.5 mg/mL solution):
 - Add the required amount of Sirpiglenastat to a sterile tube.
 - Add 10% of the final volume as DMSO and mix until the Sirpiglenastat is completely dissolved.
 - Add 40% of the final volume as PEG300 and mix thoroughly.



- o Add 5% of the final volume as Tween-80 and mix until the solution is clear.
- Add 45% of the final volume as sterile saline and mix to a homogenous solution.
- The final formulation should be a clear solution. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
- It is recommended to prepare this formulation fresh on the day of use.

Visualizations

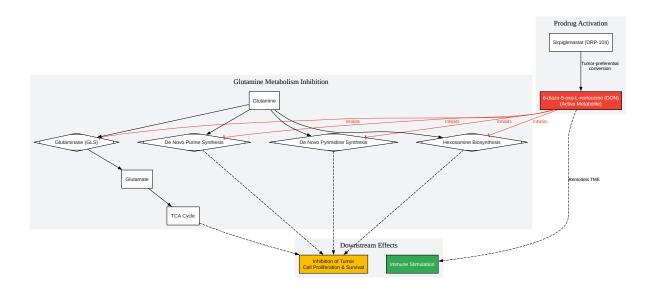




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Caption: Experimental workflow for **Sirpiglenastat** preparation.





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Caption: Sirpiglenastat's mechanism of action.



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